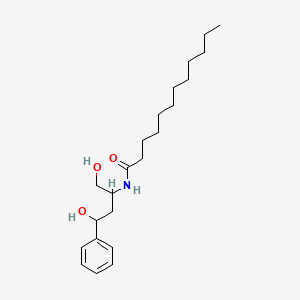
Butane-1,1,1-trithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,1,1-trithiol can be achieved through several methods. One common approach involves the reaction of butane-1,1,1-trichloride with sodium hydrosulfide (NaHS) in the presence of a suitable solvent. The reaction proceeds as follows:
C4H7Cl3+3NaHS→C4H7(SH)3+3NaCl
This reaction typically requires controlled conditions, including a temperature range of 50-70°C and an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Butane-1,1,1-trithiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides. For example, this compound can be oxidized to butane-1,1,1-trisulfide using mild oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Thiols can be reduced to form corresponding hydrocarbons. this reaction is less common for this compound.
Substitution: The thiol groups in this compound can participate in nucleophilic substitution reactions, where the –SH groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Butane-1,1,1-trisulfide.
Reduction: Butane.
Substitution: Various substituted butane derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Butane-1,1,1-trithiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Thiol groups are essential in biological systems, and this compound can be used to study thiol-disulfide exchange reactions and redox biology.
Industry: Used in the production of polymers and materials with specific properties, such as increased resistance to oxidation.
Wirkmechanismus
The mechanism of action of butane-1,1,1-trithiol involves its thiol groups, which can participate in various chemical reactions. Thiol groups are nucleophilic and can form covalent bonds with electrophiles. In biological systems, thiols can undergo redox reactions, forming disulfides and playing a crucial role in maintaining the redox balance. The molecular targets of this compound include proteins and enzymes with reactive cysteine residues, which can form disulfide bonds with the thiol groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butane-1,2,3-trithiol: Another trithiol compound with thiol groups attached to different carbon atoms.
Ethanethiol: A simpler thiol with only one thiol group.
Propane-1,2,3-trithiol: Similar to butane-1,1,1-trithiol but with a shorter carbon chain.
Uniqueness
This compound is unique due to the presence of three thiol groups on the same carbon atom, which imparts distinct chemical reactivity and properties. This structural feature makes it a valuable compound for studying multi-thiol interactions and developing specialized materials and reagents.
Eigenschaften
CAS-Nummer |
676321-03-2 |
|---|---|
Molekularformel |
C4H10S3 |
Molekulargewicht |
154.3 g/mol |
IUPAC-Name |
butane-1,1,1-trithiol |
InChI |
InChI=1S/C4H10S3/c1-2-3-4(5,6)7/h5-7H,2-3H2,1H3 |
InChI-Schlüssel |
JPFWOZGXPKKIRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(S)(S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3,4-Dichloro-2-methylphenoxy)-1-[(piperidin-4-yl)methyl]piperidine](/img/structure/B12516525.png)
![7-[2-(2-Hydroxy-4-sulfophenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B12516531.png)
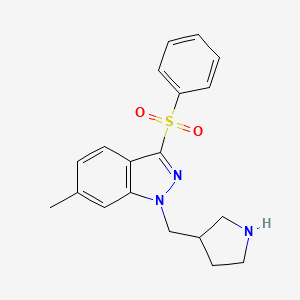
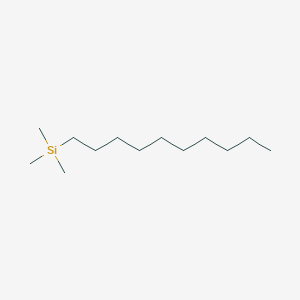
![[3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 10-[3-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12516538.png)
![2-[cis-3-Hydroxycyclobutyl]acetic acid](/img/structure/B12516545.png)
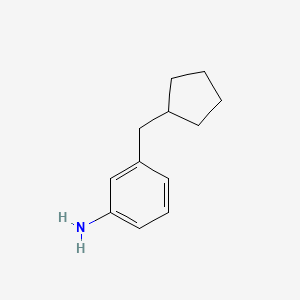
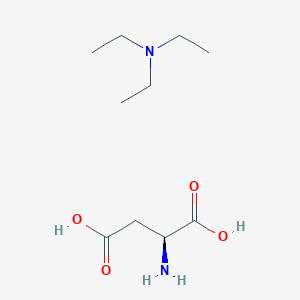
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-oxopropanoic acid](/img/structure/B12516581.png)



![ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate](/img/structure/B12516597.png)
